(2-Chloro-4-fluorophenyl)hydrazine

Description

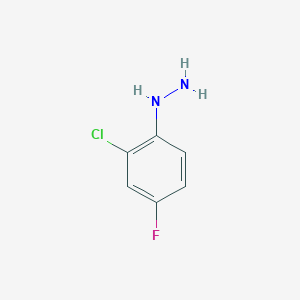

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGERBEFFJDZVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119452-65-2 | |

| Record name | (2-chloro-4-fluorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-4-fluorophenyl)hydrazine: Properties, Synthesis, and Application in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (2-Chloro-4-fluorophenyl)hydrazine. We will delve into its core chemical properties, established synthetic routes, and its pivotal role as a precursor in synthesizing complex pharmaceutical scaffolds, most notably through the Fischer indole synthesis. The insights provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: A Key Building Block in Medicinal Chemistry

This compound is an aromatic hydrazine derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its structure, featuring a phenyl ring substituted with both a chlorine and a fluorine atom, makes it a highly versatile intermediate. The strategic placement of these halogens imparts unique electronic and steric properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative molecules.[1] The chlorine atom tends to increase lipophilicity, which can enhance membrane penetration, while the fluorine atom often improves metabolic stability by blocking potential sites of oxidation.[1]

This compound is most renowned for its application in the Fischer indole synthesis, a classic and powerful reaction for creating the indole nucleus—a privileged scaffold found in a vast array of pharmaceuticals, including anti-migraine agents of the triptan class.[2][3] Understanding the properties and reactivity of this compound is therefore essential for chemists aiming to design and synthesize novel therapeutic agents.

Physicochemical Properties and Structural Information

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. Key data for this compound and its common hydrochloride salt are summarized below.

Structural Representation

The chemical structure of this compound is depicted below, illustrating the relative positions of the hydrazine, chloro, and fluoro substituents on the benzene ring.

Caption: 2D structure of this compound.

Core Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 119452-65-2 (free base) | [1] |

| 497959-29-2 (hydrochloride salt) | [4] | |

| Molecular Formula | C₆H₆ClFN₂ | [1][5] |

| Molecular Weight | 160.58 g/mol | [1] |

| Appearance | Brown powder (hydrochloride salt) | [4][6] |

| Melting Point | ~150–155°C (predicted for free base) | [1] |

| Boiling Point | 226.8°C at 760 mmHg (hydrochloride salt) | |

| Flash Point | 91°C (hydrochloride salt) | [7] |

| InChI Key | QGERBEFFJDZVKR-UHFFFAOYSA-N | [1][5] |

| SMILES | C1=CC(=C(C=C1F)Cl)NN | [1] |

Synthesis of this compound

Aryl hydrazines are typically synthesized from the corresponding anilines via a two-step process involving diazotization followed by reduction. This classical approach remains a reliable method for industrial-scale production.[8][9]

General Synthetic Workflow

The synthesis begins with 2-chloro-4-fluoroaniline. The primary amine is converted into a diazonium salt, which is a versatile intermediate. This salt is then reduced to yield the final hydrazine product, which is often isolated as a more stable hydrochloride salt.

Caption: General workflow for synthesizing aryl hydrazines.

Rationale Behind Experimental Choices

-

Diazotization: The reaction of an aniline with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C) efficiently generates a diazonium salt (-N₂⁺).[9] The low temperature is critical to prevent the highly reactive diazonium salt from decomposing, particularly by eliminating N₂ gas.

-

Reduction: The diazonium salt is a good electrophile and can be reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reducing agent for this transformation.[8] The acidic conditions maintain the stability of the reactants and the product, which is conveniently precipitated as its hydrochloride salt, enhancing its stability and simplifying isolation.

Key Application: The Fischer Indole Synthesis

The premier application of this compound in drug development is its use in the Fischer indole synthesis. This reaction provides a direct route to constructing the indole ring system, a core component of many pharmaceuticals.[2]

Reaction Mechanism

The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several key steps. The generally accepted mechanism, first proposed by Robinson, involves a[7][7]-sigmatropic rearrangement as the key bond-forming step.[3][10]

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form a phenylhydrazone intermediate.[11]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[11]

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond.[2][10]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly freed amino group then attacks one of the imine carbons in an intramolecular cyclization to form an aminal.[2]

-

Ammonia Elimination: Finally, the elimination of ammonia (NH₃) under acid catalysis yields the stable, aromatic indole ring.[11]

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Experimental Protocol: Synthesis of 7-Chloro-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole

This protocol describes the synthesis of a substituted tetrahydrocarbazole from this compound and cyclohexanone, a common reaction demonstrating the utility of the Fischer indole synthesis.

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

Procedure:

-

Step 1: Hydrazone Formation

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound hydrochloride in a minimal amount of ethanol.

-

Add 1.1 equivalents of cyclohexanone to the solution.

-

Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.

-

Stir the mixture at room temperature for 1-2 hours or until a precipitate (the hydrazone) forms. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This is a standard condensation reaction. The acid catalyst protonates the carbonyl oxygen of the cyclohexanone, making it more electrophilic and accelerating the nucleophilic attack by the hydrazine.

-

-

Step 2: Isolation of Hydrazone (Optional but Recommended)

-

Collect the precipitated hydrazone by vacuum filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials.

-

Dry the solid under vacuum.

-

Rationale: Isolating the intermediate ensures that the subsequent cyclization step starts with pure material, which often leads to higher yields and a cleaner final product.

-

-

Step 3: Indolization (Cyclization)

-

Place the dried hydrazone into a new flask.

-

Add an acid catalyst. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and the solvent. Alternatively, a Lewis acid like zinc chloride (ZnCl₂) can be used in a high-boiling solvent like toluene.[10]

-

Heat the reaction mixture, typically between 80-140°C, depending on the chosen catalyst and solvent.

-

Monitor the reaction by TLC until the hydrazone is consumed.

-

Rationale: Heat provides the necessary energy to overcome the activation barrier for the[7][7]-sigmatropic rearrangement. The strong acid (Brønsted or Lewis) is essential for catalyzing the rearrangement and the final ammonia elimination steps.[2][11]

-

-

Step 4: Workup and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice or into a beaker of cold water. This will precipitate the crude product and neutralize the PPA.

-

Neutralize the aqueous mixture with a base (e.g., concentrated NaOH or NH₄OH solution) to a pH of ~7-8.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography or recrystallization to obtain the pure 7-chloro-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole.

-

Rationale: The aqueous workup is designed to separate the organic product from the inorganic acid catalyst and salts. Purification is necessary to remove any side products or unreacted starting materials.

-

Safety and Handling

This compound and its salts are hazardous chemicals and must be handled with appropriate safety precautions.

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing dust and prevent contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7][4] Hydrazines can be sensitive to air and light.

-

Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin.[12][14] It can cause skin and serious eye irritation. Always consult the latest Safety Data Sheet (SDS) before use.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly for its role in constructing indole-containing molecules relevant to the pharmaceutical industry. Its halogenated structure provides a handle for tuning the properties of target compounds. A thorough understanding of its chemical properties, synthesis, and reactivity in cornerstone reactions like the Fischer indole synthesis empowers chemists to leverage this building block effectively in the design and creation of next-generation therapeutics. Adherence to strict safety protocols is paramount when working with this potent chemical intermediate.

References

- 1. This compound | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 497959-29-2 CAS MSDS (2-Chloro-4-fluorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Chloro-4-fluorophenylhydrazine | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-4-fluorophenylhydrazine hydrochloride | 497959-29-2 [chemicalbook.com]

- 7. 2-Chloro-4-fluorophenylhydrazine hydrochloride|lookchem [lookchem.com]

- 8. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 9. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (2-Chloro-4-fluorophenyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

(2-Chloro-4-fluorophenyl)hydrazine is a substituted aromatic hydrazine that serves as a critical building block in modern synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts specific electronic and steric properties that are leveraged in the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, key applications, and essential safety and handling information for researchers and drug development professionals.

Core Properties and Identification

This compound is most commonly available as its hydrochloride salt to improve stability and ease of handling. The free base is a reactive species and is often generated in situ for subsequent reactions.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2-Chloro-4-fluoro-1-hydrazinobenzene | [1] |

| CAS Number | 119452-65-2 (free base) | [2][3] |

| CAS Number | 497959-29-2 (hydrochloride salt) | [2][4][5] |

| Molecular Formula | C₆H₆ClFN₂ (free base) | [2][3] |

| Molecular Weight | 160.58 g/mol (free base) | [1][2][3] |

| Molecular Weight | 197.04 g/mol (hydrochloride salt) | [4][5] |

| Appearance | Brown powder (hydrochloride salt) | [5] |

Synthesis of this compound Hydrochloride

The most common laboratory and industrial synthesis of this compound hydrochloride proceeds via a two-step process starting from 2-chloro-4-fluoroaniline. This involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Step-by-Step Protocol

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-4-fluoroaniline in concentrated hydrochloric acid and water, cooled to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of stannous chloride (tin(II) chloride) in concentrated hydrochloric acid, also cooled to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

The resulting precipitate, this compound hydrochloride, is then collected by filtration.

-

The crude product is washed with a cold, dilute hydrochloric acid solution and then with a suitable organic solvent (e.g., diethyl ether) to remove impurities.

-

The final product is dried under vacuum to yield a stable, crystalline solid.

Caption: Synthetic workflow for this compound HCl.

Key Applications in Drug Development

The primary utility of this compound in medicinal chemistry is its role as a key precursor in the Fischer indole synthesis . This powerful reaction allows for the construction of indole ring systems, which are privileged scaffolds found in a vast array of biologically active compounds and pharmaceuticals.

The Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The reaction proceeds through a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement (the key step) followed by aromatization to form the indole ring.

The specific substitution pattern of this compound allows for the synthesis of indoles with chlorine and fluorine atoms at defined positions. These halogens can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule by influencing its lipophilicity, metabolic stability, and binding interactions with its biological target.

Caption: Key steps of the Fischer Indole Synthesis.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound and its salts should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6] The hydrochloride salt should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain its stability.[4][5] Keep containers tightly sealed to prevent moisture absorption.[6]

-

Shipping: The transport of this compound requires strict adherence to regulations for hazardous chemicals.[6]

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its well-defined structure and reactivity make it an indispensable tool for the construction of complex heterocyclic molecules, particularly through the Fischer indole synthesis. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development, especially in the pursuit of novel therapeutic agents.

References

- 1. parchem.com [parchem.com]

- 2. This compound | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloro-4-fluorophenylhydrazine hydrochloride|lookchem [lookchem.com]

- 5. 497959-29-2 CAS MSDS (2-Chloro-4-fluorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Hydrazine (2-Chloro-4-Fluorophenyl) – Chemical Properties, Uses, Safety Data & China Manufacturer | High Purity Supplier [chlorobenzene.ltd]

Spectroscopic Characterization of (2-Chloro-4-fluorophenyl)hydrazine: A Technical Guide for Researchers

Molecular Structure and Spectroscopic Overview

(2-Chloro-4-fluorophenyl)hydrazine possesses a molecular formula of C₆H₆ClFN₂ and a molecular weight of approximately 160.58 g/mol .[1][2] The structural confirmation of this molecule relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | - | 2H |

| -NH | ~5.5 - 6.5 | Broad Singlet | - | 1H |

| Ar-H₃ | ~7.1 - 7.3 | Doublet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 | 1H |

| Ar-H₅ | ~6.9 - 7.1 | Triplet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 | 1H |

| Ar-H₆ | ~6.7 - 6.9 | Doublet of Doublets | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 | 1H |

Note: These are predicted values based on the analysis of similar compounds and general principles. Actual values may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

A commercial source indicates the presence of characteristic hydrazine (-NH-NH₂) proton signals in the range of δ 9.8–10.11 ppm.[1] However, in many common deuterated solvents, these exchangeable protons often appear as broad singlets at a more upfield chemical shift, typically between 3.5 and 6.5 ppm. The exact chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature.

The aromatic region of the spectrum is predicted to show three distinct signals, each integrating to one proton. The substitution pattern (chloro at C2, fluoro at C4, and hydrazine at C1) removes all planes of symmetry, making all three aromatic protons chemically non-equivalent.

To provide a more concrete basis for the interpretation of the aromatic region, we can analyze the experimental ¹H NMR spectrum of the closely related precursor, 2-chloro-4-fluoroaniline .[3][4] The substitution pattern's effect on the aromatic protons in this aniline is highly analogous to that in the target hydrazine.

The splitting patterns are a result of both proton-proton (H-H) and proton-fluorine (H-F) coupling. The fluorine atom at C4 will couple with the protons at C3 and C5.

-

Ar-H₃: This proton is coupled to H₅ (meta, small J) and the fluorine at C4 (para, small J). It appears as a doublet of doublets.

-

Ar-H₅: This proton is coupled to H₆ (ortho, large J) and the fluorine at C4 (meta, medium J). It appears as a triplet of doublets.

-

Ar-H₆: This proton is coupled to H₅ (ortho, large J) and the fluorine at C4 (para, small J). It appears as a doublet of doublets.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | N/A |

| C-N | ~140 - 145 |

| C-F | ~155 - 160 (d, ¹JCF ≈ 245 Hz) |

| C-Cl | ~120 - 125 |

| C-H | ~110 - 130 |

| C-H | ~115 - 120 (d, ²JCF ≈ 20 Hz) |

| C-H | ~100 - 105 (d, ²JCF ≈ 25 Hz) |

Note: These are predicted values. The most notable feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom.

Interpretation and Rationale:

The ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and hydrazine substituents.

Again, we can draw a strong analogy from the experimental ¹³C NMR data of 2-chloro-4-fluoroaniline .[4][5] The electronic environment of the aromatic carbons in the aniline provides a reliable model for predicting the chemical shifts in the hydrazine.

The carbon attached to the fluorine atom (C4) will exhibit a large splitting due to one-bond C-F coupling (¹JCF), appearing as a doublet. The carbons adjacent to the fluorine (C3 and C5) will show smaller two-bond C-F couplings (²JCF), also appearing as doublets. The carbon para to the fluorine (C1) will have a small three-bond coupling (³JCF).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data:

| Ion | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | 160/162 |

| [M-NH₂]⁺ | 144/146 |

| [M-N₂H₃]⁺ | 129/131 |

| [C₆H₄FCl]⁺ | 129/131 |

Note: The presence of chlorine will result in isotopic peaks with a characteristic ~3:1 ratio for [M]⁺ and [M+2]⁺, respectively.

Interpretation of Fragmentation:

The fragmentation of phenylhydrazines is often initiated by the cleavage of the N-N bond. Key fragmentation pathways would likely include:

-

Loss of the amino group (-NH₂): This would result in a fragment ion at m/z 144/146.

-

Loss of the hydrazinyl radical (-N₂H₃): This would lead to the formation of a 2-chloro-4-fluorophenyl cation at m/z 129/131.

The following diagram illustrates the predicted fragmentation pathway:

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental procedures would be employed.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

-

Compare the isotopic pattern of chlorine-containing fragments to theoretical values.

The following diagram outlines the general workflow for spectroscopic analysis:

Caption: General workflow for spectroscopic characterization.

Conclusion

The structural elucidation of this compound is readily achievable through a combined NMR and MS approach. While a complete set of experimental data is not publicly available, a thorough analysis based on partial data, spectral information from closely related analogs, and fundamental spectroscopic principles provides a high degree of confidence in its characterization. This guide serves as a comprehensive resource for researchers, outlining the expected spectral features and the experimental rationale for their acquisition and interpretation.

References

- 1. This compound | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

- 2. 2-Chloro-4-fluorophenylhydrazine | CymitQuimica [cymitquimica.com]

- 3. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR spectrum [chemicalbook.com]

- 4. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of (2-Chloro-4-fluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability and decomposition profile of (2-Chloro-4-fluorophenyl)hydrazine, a critical starting material in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the thermal behavior of this molecule is paramount for ensuring safe handling, optimizing reaction conditions, and assessing the stability of resulting active pharmaceutical ingredients (APIs). The presence of halogen substituents and the energetic hydrazine moiety necessitates a thorough evaluation of its thermal characteristics.

Introduction: The Significance of this compound in Chemical Synthesis

This compound is an aromatic hydrazine derivative that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the construction of heterocyclic scaffolds, which are prevalent in many biologically active molecules. In the pharmaceutical industry, for instance, substituted phenylhydrazines are precursors to tryptamine derivatives used in medications for migraines and cluster headaches.[1] The chloro and fluoro substituents on the phenyl ring are not merely passive components; they play a crucial role in modulating the physicochemical properties of the final compound, such as metabolic stability and membrane penetration, which are key considerations in drug design.[2]

The inherent reactivity of the hydrazine functional group, while advantageous for synthesis, also presents potential safety challenges. Hydrazines are known for their potential to undergo exothermic decomposition, and a comprehensive understanding of the thermal stability of this compound is therefore not just a matter of academic interest but a prerequisite for its safe and effective use in research and manufacturing.

Thermal Stability Profile: A Quantitative Overview

The thermal stability of this compound can be quantitatively assessed using various thermoanalytical techniques. The data presented below has been synthesized from available literature and provides a baseline for understanding the compound's behavior upon heating.

| Parameter | Value | Analytical Method | Notes |

| Decomposition Onset Temperature | ~180 °C | Thermogravimetric Analysis (TGA) in N₂ atmosphere | This is the temperature at which significant mass loss begins, indicating the start of decomposition.[2] |

| Activation Energy (Eₐ) of Decomposition | ~120 kJ/mol | Kissinger Analysis of TGA data | Provides insight into the energy barrier for the decomposition reaction.[2] |

| Predicted Melting Point | ~150–155 °C | The compound is expected to melt before it undergoes rapid decomposition.[2] | |

| Storage Temperature | 2-8 °C under inert gas | Recommended for maintaining long-term stability and preventing degradation.[3][4] |

Comparative Stability:

It is instructive to compare the thermal stability of this compound with its structural analogs. For instance, (2,4-Difluorophenyl)hydrazine hydrochloride is reported to decompose above 200°C, while (4-Chloro-2-fluorophenyl)hydrazine hydrochloride has a melting point of 220–225°C, suggesting that the position of the halogen substituents can influence thermal stability.[2]

Experimental Assessment of Thermal Stability: Methodologies and Rationale

A robust evaluation of thermal stability involves a multi-technique approach. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset of decomposition and identifying the temperature ranges of discrete decomposition steps.

Experimental Protocol:

-

Sample Preparation: A small, representative sample of this compound (typically 3-5 mg) is accurately weighed into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature well above the expected decomposition range (e.g., 400 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often calculated using the tangent method at the point of maximum rate of mass loss (the peak of the derivative thermogravimetric, DTG, curve).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is critical to isolate the thermal decomposition behavior from any potential oxidative reactions, which could occur in the presence of air and complicate the analysis.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower heating rates can provide better resolution of complex decomposition events, while faster rates can shift the decomposition to higher temperatures.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition, including the enthalpy (heat) of these transitions.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 1-3 mg) is weighed into a hermetically sealed aluminum or gold-plated pan.

-

Instrument Setup: The DSC cell is purged with an inert gas. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of decomposition are determined from the exothermic peak.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: These are essential to contain any volatile decomposition products and to prevent evaporation of the sample before decomposition, ensuring accurate enthalpy measurements.

-

Reference Pan: The use of an empty reference pan allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events occurring in the sample.

Decomposition Pathway and Hazardous Products

The thermal decomposition of this compound is an exothermic process that can lead to the formation of hazardous and corrosive gases. While the precise, step-by-step mechanism can be complex, the likely decomposition products can be inferred from the elemental composition of the parent molecule and the known decomposition patterns of similar compounds.[5][6]

Probable Decomposition Products:

-

Nitrogen Oxides (NOx): The hydrazine moiety is a source of nitrogen, which can be oxidized to various oxides of nitrogen upon decomposition, particularly if any residual oxygen is present.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Incomplete and complete combustion of the phenyl ring, respectively, will lead to the formation of these gases.[5][6]

-

Hydrogen Chloride (HCl) Gas: The chlorine substituent on the phenyl ring is a likely source of corrosive hydrogen chloride gas.[5][6]

-

Hydrogen Fluoride (HF) Gas: Similarly, the fluorine atom can be released as highly corrosive hydrogen fluoride gas.[5]

The following Graphviz diagram illustrates the logical relationship between the parent compound and its potential hazardous decomposition products.

Caption: Logical flow from the parent compound to its primary hazardous decomposition products.

Safe Handling and Storage: Mitigating Risks

Given the potential for exothermic decomposition and the release of hazardous gases, strict adherence to safety protocols for handling and storing this compound is mandatory.

Key Recommendations:

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[7] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture absorption and oxidation.[3][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can catalyze decomposition.[7]

-

Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8] For weighing and transferring, measures should be taken to avoid the generation of dust.

-

Emergency Preparedness: An appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) and an emergency eyewash and shower station should be readily accessible.

The following diagram outlines the key considerations for the safe handling and storage workflow.

Caption: Workflow for the safe handling and storage of this compound.

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its utility is coupled with thermal instability that demands respect and careful management. A thorough understanding of its decomposition onset temperature, the exothermic nature of its decomposition, and the potential for the release of hazardous byproducts is essential for any scientist or researcher working with this compound. By employing appropriate thermoanalytical techniques and adhering to stringent safety protocols, the risks associated with this compound can be effectively mitigated, allowing for its continued and safe application in the development of novel pharmaceuticals and other valuable chemical products.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

- 3. 2-Chloro-4-fluorophenylhydrazine hydrochloride|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Hydrazine (2-Chloro-4-Fluorophenyl) – Chemical Properties, Uses, Safety Data & China Manufacturer | High Purity Supplier [chlorobenzene.ltd]

- 8. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Importance of the (2-Chloro-4-fluorophenyl)hydrazine Scaffold

An In-Depth Technical Guide to the Biological Activity of (2-Chloro-4-fluorophenyl)hydrazine Derivatives

This compound is an aromatic hydrazine derivative featuring a phenyl ring substituted with a chlorine atom at position 2 and a fluorine atom at position 4.[1] This scaffold serves as a crucial starting material in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds, most notably hydrazones. The hydrazone functional group (–(C=O)NHN=CH–), formed by the condensation of hydrazines with aldehydes or ketones, is recognized as a key pharmacophore responsible for a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and analgesic properties.[2][3][4][5][6]

The specific halogen substitutions on the phenyl ring are not arbitrary; they are a deliberate design choice to enhance pharmacological efficacy. The electron-withdrawing nature of both chlorine and fluorine atoms significantly influences the molecule's properties. Fluorine is known to enhance metabolic stability, while chlorine increases lipophilicity, which can improve the molecule's ability to penetrate cellular membranes.[1] This strategic halogenation often leads to derivatives with enhanced biological activity compared to their non-halogenated counterparts, making the this compound core a privileged scaffold in modern drug discovery.[1]

Part 1: Anticancer Activity: Mechanisms and Applications

Derivatives of this compound, particularly its hydrazone analogues, have emerged as a potent class of anticancer agents. Their efficacy stems from the ability to modulate multiple cellular pathways, leading to the inhibition of tumor growth and induction of cancer cell death.

Core Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are multifaceted, targeting key vulnerabilities in cancer cells.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Potent hydrazone derivatives have been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[7] This is characterized by a decrease in the mitochondrial membrane potential, an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2.[7] The subsequent activation of caspases (e.g., caspase-8, -9, and -3) executes the apoptotic process.[7]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from proliferating. Arrest is commonly observed at the G0/G1 or G2/M phases of the cell cycle.[2][7] For instance, certain quinoline-hydrazide derivatives have been found to induce G1 cell cycle arrest by upregulating the p27kip1 protein, a key regulator of the transition from the G0 to S phase.[2]

-

Enzyme Inhibition: Many derivatives function by inhibiting enzymes crucial for cancer cell survival and proliferation. Targets include protein kinases like Epidermal Growth Factor Receptor (EGFR), whose inhibition can block signaling pathways that drive tumor growth.[8] Other targets include topoisomerases and histone deacetylases (HDACs), which are involved in DNA replication and gene expression, respectively.[2][8]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives exert their cytotoxic effects by significantly increasing the intracellular levels of reactive oxygen species (ROS).[7] While normal cells can manage oxidative stress, cancer cells are often more vulnerable, and excessive ROS accumulation leads to cellular damage and apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their specific chemical structure.

-

Influence of Aromatic Systems: The choice of the aldehyde or ketone condensed with the hydrazine core is critical. Fusing the hydrazone moiety with heterocyclic systems like quinoline often yields compounds with significant cytotoxic activity.[2][8]

-

Role of Substituents: The presence and position of other functional groups, such as methoxy groups, can dramatically enhance anticancer activity against specific cell lines, including breast cancer and neuroblastoma.[2][8] Derivatives with electron-withdrawing groups (like additional chloro substituents) have also shown potent cytotoxic effects.[9]

Quantitative Data: Cytotoxicity Profile

The following table summarizes the cytotoxic activity (IC50 values) of representative hydrazone derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [10] |

| Quinoline Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [10] |

| Esophageal Cancer Inhibitor (6p) | EC9706 (Esophageal) | 1.09 | [7] |

| Quinoline Hydrazone (5) | HepG2 (Liver) | 1.06 | [8] |

| N-Acyl Hydrazone (7d) | MCF-7 (Breast) | 7.52 | [11] |

| N-Acyl Hydrazone (7d) | PC-3 (Prostate) | 10.19 | [11] |

| 1,2,4-Triazole Derivative (7e) | Hela (Cervical) | 2.9 | [9] |

| 1,2,4-Triazole Derivative (10a) | Hela (Cervical) | 5.6 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound test derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates, CO2 incubator, microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., 5-FU).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Mechanism

Caption: Key anticancer pathways activated by hydrazine derivatives.

Part 2: Antimicrobial Activity

Schiff bases derived from this compound represent a promising class of antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.[12][13]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of these compounds is often attributed to the azomethine (–C=N–) linkage. This group is thought to interfere with essential cellular processes in microorganisms. One proposed mechanism involves the inhibition of vital enzymes, such as dihydrofolate reductase, through interactions facilitated by the halogen substituents.[1] The overall lipophilicity of the molecule, enhanced by the chloro group, allows it to more easily traverse the microbial cell wall and membrane, reaching its intracellular targets. Metal complexes of these Schiff bases often show enhanced antibacterial activity compared to the free ligand, suggesting that chelation can be a key factor in their mechanism.[13][14]

Spectrum of Activity

These derivatives have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[13][14][15][16] Antifungal activity has also been reported against various pathogenic fungi.[12]

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative derivatives, measured by Minimum Inhibitory Concentration (MIC) or zone of inhibition.

| Derivative Type | Microorganism | Activity Measurement | Result | Reference |

| N-(CF₃-Pyrazole) Derivative | E. coli | MIC (µg/mL) | 8 | [1] |

| N-(Chloroacetamide) Derivative | E. coli | MIC (µg/mL) | 16 | [1] |

| Schiff Base (Cyano derivative) | E. coli | Zone of Inhibition (mm) | 19-28 | [16] |

| Schiff Base (Chloro derivative) | S. aureus | Zone of Inhibition (mm) | 19-28 | [16] |

| Copper(II) Complex | S. aureus | Zone of Inhibition (mm) | 21 | [13] |

| Copper(II) Complex | E. coli | Zone of Inhibition (mm) | 16 | [13] |

Experimental Protocol: Disc Diffusion Method

The disc diffusion (Kirby-Bauer) method is a widely used qualitative technique to screen for the antibacterial activity of chemical compounds.

Objective: To assess the susceptibility of different bacterial strains to a this compound derivative.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

Test compound solution (in a suitable solvent like DMSO)

-

Standard antibiotic discs (positive control, e.g., Ciprofloxacin)

-

Solvent-only discs (negative control)

-

Sterile swabs, incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disc Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile paper discs. Allow the solvent to evaporate completely.

-

Disc Placement: Using sterile forceps, place the prepared discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate. Press gently to ensure full contact with the agar.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater antibacterial activity.

Visualization: Disc Diffusion Workflow

Caption: Workflow for the antibacterial disc diffusion assay.

Part 3: Enzyme Inhibition

Beyond broad cytotoxicity, this compound derivatives have been engineered as specific inhibitors of key enzymes implicated in various diseases, particularly neurological disorders.

Key Enzyme Targets

-

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are critical drug targets for the treatment of depression and neurodegenerative diseases like Parkinson's. Hydrazine and hydrazone derivatives have been extensively studied as MAO inhibitors.[17][18] Novel thiazolylhydrazine derivatives have shown highly potent and selective inhibition of MAO-A, with some compounds being more effective than the clinical reference drugs moclobemide and clorgiline.[19] The inhibition can be competitive and reversible, or in the case of phenylhydrazine itself, irreversible.[18][19]

-

Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are the primary therapeutic strategy for Alzheimer's disease. Hydrazide-hydrazone imine derivatives have been synthesized that exhibit potent inhibition of both AChE and BChE, with some showing better activity than the standard drug Galantamine.[20] The presence of electronegative groups like fluorine on the phenyl ring can contribute to higher inhibitory activity.[21]

-

Carbonic Anhydrase (CA): Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. Piperazine-hydrazine carboxamide derivatives have been designed as effective inhibitors of human CA isoforms I and II.[22]

Quantitative Data: Enzyme Inhibitory Potency

The following table presents the inhibitory activity (IC50 or Ki values) of various derivatives against their respective enzyme targets.

| Derivative Type | Enzyme Target | IC50 (µM) | Ki (µM) | Reference |

| Thiazolylhydrazine (3e) | MAO-A | 0.057 | - | [19] |

| Phenylhydrazone (2b) | MAO-A | 0.028 | - | [17] |

| Hydrazide-hydrazone (3i) | AChE | 2.01 | 0.63 | [20] |

| Hydrazide-hydrazone (3h) | BChE | 2.83 | 0.94 | [20] |

| Fluorophenyl derivative (7g) | AChE | 0.70 | - | [21] |

| Piperazine-hydrazine (3g) | CA-II | 0.051 | - | [22] |

Experimental Protocol: In-Vitro MAO-A Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory potency (IC50) of a test compound against human monoamine oxidase-A (hMAO-A).

Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate (e.g., tyramine) by MAO-A. H2O2 reacts with a fluorometric probe (e.g., Amplex® Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin), which can be quantified.

Procedure Overview:

-

Reagent Preparation: Prepare solutions of hMAO-A enzyme, the substrate (tyramine), the Amplex Red reagent/HRP working solution, and serial dilutions of the test inhibitor.

-

Assay Setup: In a 96-well black microplate, add the enzyme solution and the test inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (tyramine) and the Amplex Red/HRP solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic measurement) or after a fixed incubation period (e.g., 30 minutes) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: Competitive Enzyme Inhibition

Caption: Competitive inhibitor binding to the active site, blocking the substrate.

Part 4: Synthesis and In-Silico Modeling

The development of novel this compound derivatives is a synergistic process involving chemical synthesis and computational modeling.

General Synthesis

The most common synthetic route to the biologically active hydrazone derivatives involves a straightforward condensation reaction. This compound is reacted with a selected aromatic or heterocyclic aldehyde or ketone, typically under reflux in a solvent like ethanol with a catalytic amount of acid (e.g., glacial acetic acid).[17] The resulting Schiff base (hydrazone) often precipitates from the solution upon cooling and can be purified by recrystallization.

In-Silico Methodologies

Computational tools are indispensable for rational drug design, allowing researchers to predict the biological activity and drug-like properties of derivatives before their synthesis.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the derivative) when bound to a target protein (e.g., an enzyme active site).[22][23] Docking studies help elucidate binding modes, identify key interactions (like hydrogen bonds), and estimate binding affinities, which correlate with inhibitory potency.[20][24]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.[22][23]

-

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Elimination (ADME) properties of the synthesized compounds.[19][20] This helps to identify candidates with good oral bioavailability and favorable pharmacokinetic profiles early in the drug discovery process.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly valuable core in medicinal chemistry. Its derivatives, particularly hydrazones, have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The strategic placement of chloro and fluoro substituents enhances lipophilicity and metabolic stability, contributing to their robust pharmacological profiles.

Future research should focus on several key areas:

-

Lead Optimization: Promising candidates identified from in vitro screens should be structurally modified to enhance their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways affected by the most active compounds is crucial.

-

In Vivo Evaluation: Compounds with strong in vitro activity and favorable ADME profiles must be advanced to preclinical animal models to assess their efficacy and safety in vivo.

-

Exploration of New Targets: The inherent versatility of the hydrazone scaffold should be leveraged to design novel derivatives aimed at other therapeutic targets, expanding their potential applications in medicine.

References

- 1. This compound | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone [mdpi.com]

- 17. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, in silico and biological evaluation of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazine carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Keystone Reagent: The Discovery and Enduring Legacy of Substituted Phenylhydrazines in Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylhydrazines represent a class of reagents that have fundamentally shaped the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. From their serendipitous discovery in the late 19th century to their contemporary applications in the synthesis of complex pharmaceuticals, the journey of substituted phenylhydrazines is a testament to the enduring power of fundamental chemical discoveries. This guide provides an in-depth exploration of the history, core synthetic transformations, and practical applications of these versatile molecules. We will delve into the mechanistic underpinnings of seminal reactions like the Fischer indole synthesis and the Japp-Klingemann reaction, offering insights into the causality behind experimental choices and providing validated protocols for their execution. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, bridging the historical context with modern-day applications.

The Genesis of a Reagent: Emil Fischer and the Discovery of Phenylhydrazine

The story of phenylhydrazine begins with the pioneering work of German chemist Hermann Emil Fischer. In 1875, while working in the laboratory of Adolf von Baeyer at the University of Strasbourg, Fischer made the accidental discovery of the first hydrazine derivative, phenylhydrazine.[1][2] His initial preparation involved the reduction of a phenyl diazonium salt with sulfite salts.[3] This seemingly modest discovery would prove to be a cornerstone for much of Fischer's subsequent and Nobel Prize-winning research, particularly in the elucidation of sugar structures.[4][5]

Fischer's genius lay not only in the discovery itself but in his immediate recognition of phenylhydrazine's potential as a powerful analytical and synthetic tool. He observed that phenylhydrazine reacted with carbonyl compounds, such as aldehydes and ketones, to form crystalline derivatives known as phenylhydrazones.[6] This reaction provided a reliable method for the characterization and isolation of these often-oily substances. The true transformative power of this discovery, however, would be fully realized in his subsequent work on carbohydrates and in the development of one of organic chemistry's most iconic name reactions.

The Fischer Indole Synthesis: A Gateway to a Privileged Scaffold

First reported by Fischer in 1883, the Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] The indole scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals, making the Fischer indole synthesis one of the most important and widely utilized reactions in organic chemistry.[9]

Mechanistic Insights and Causality of Experimental Choices

The mechanism of the Fischer indole synthesis is a classic example of a[2][2]-sigmatropic rearrangement. The generally accepted mechanism proceeds through the following key steps:

-

Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[10]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[10]

-

[2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.[7]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to yield the aromatic indole ring system.[10]

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed.[7] The selection of the acid is often dictated by the nature of the substrates and the desired reaction conditions. For instance, milder Lewis acids may be preferable for sensitive substrates to minimize side reactions. Polyphosphoric acid (PPA) is another commonly used reagent that serves as both a catalyst and a solvent, often facilitating the reaction at elevated temperatures.

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol provides a representative example of the Fischer indole synthesis.

Materials:

-

Phenylhydrazine (1.0 eq)

-

Acetophenone (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Zinc Chloride (ZnCl₂) (catalytic amount)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Isolation of Hydrazone (Optional but Recommended): Once the reaction is complete, cool the mixture to room temperature. The phenylhydrazone may precipitate out of solution. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure. The crude hydrazone can be purified by recrystallization from ethanol.

-

Indolization: To the isolated and dried phenylhydrazone, add a catalytic amount of anhydrous zinc chloride. Heat the mixture to 170-180 °C (oil bath) for 1 hour.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add a 2M solution of hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Japp-Klingemann Reaction: A Complementary Route to Hydrazones

The Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann in 1887, provides a valuable method for the synthesis of hydrazones from β-keto-acids (or β-keto-esters) and aryl diazonium salts.[11][12] This reaction is particularly useful as the resulting hydrazones are key intermediates for the Fischer indole synthesis.[13]

Mechanistic Pathway and Synthetic Utility

The mechanism of the Japp-Klingemann reaction involves the following steps:

-

Deprotonation: The β-keto-ester is first deprotonated to form an enolate.

-

Azo Coupling: The enolate then acts as a nucleophile and attacks the aryl diazonium salt to form an azo compound.

-

Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis and subsequent decarboxylation (if starting from a β-keto-acid) or deacylation (if starting from a β-keto-ester) to yield the final hydrazone product.[11]

The Japp-Klingemann reaction significantly expands the scope of the Fischer indole synthesis by providing access to a wider variety of substituted hydrazones that may not be readily available through other methods.

Synthesis of Substituted Phenylhydrazines

The utility of the Fischer indole synthesis and other reactions is greatly enhanced by the availability of a diverse range of substituted phenylhydrazines. The most common method for their preparation involves a two-step sequence starting from the corresponding substituted aniline:

-

Diazotization: The substituted aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[14]

-

Reduction: The diazonium salt is then reduced to the corresponding phenylhydrazine. A variety of reducing agents can be employed, with sodium sulfite being a common choice.[3]

This modular approach allows for the synthesis of a wide array of substituted phenylhydrazines, with the nature and position of the substituents on the aromatic ring being determined by the choice of the starting aniline.

Applications in Drug Discovery and Development

The indole nucleus and other heterocyclic systems derived from substituted phenylhydrazines are privileged scaffolds in medicinal chemistry. The versatility of the Fischer indole synthesis has been instrumental in the development of numerous blockbuster drugs.

| Drug Class | Example Drug | Therapeutic Area | Role of Phenylhydrazine Derivative |

| Triptans | Sumatriptan | Antimigraine | The indole core of sumatriptan is synthesized via a Fischer indole synthesis.[7] |

| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Indomethacin | Anti-inflammatory | The indole scaffold of indomethacin is constructed using a Fischer indole synthesis.[7] |

| Antidepressants | Iprindole | Antidepressant | The synthesis of iprindole involves the reaction of phenylhydrazine with suberone.[7] |

| Antifungal Agents | Various Phenylhydrazones | Antifungal | Phenylhydrazone derivatives have shown promising antifungal activities.[15][16] |

The ability to introduce a wide range of substituents onto the phenylhydrazine starting material provides a powerful tool for medicinal chemists to modulate the pharmacological properties of the resulting indole-containing molecules. This allows for the fine-tuning of parameters such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

Conclusion

From its unexpected discovery in the 19th century to its central role in modern drug development, the story of substituted phenylhydrazines is a compelling example of how fundamental chemical research can have a profound and lasting impact. The Fischer indole synthesis and the Japp-Klingemann reaction are not merely historical curiosities; they remain indispensable tools in the synthetic chemist's arsenal. As the demand for novel and complex molecular architectures continues to grow, particularly in the life sciences, the enduring legacy of Emil Fischer's discovery and the versatility of substituted phenylhydrazines are certain to inspire further innovation for years to come.

References

- 1. Emil Fischer | The Franklin Institute [fi.edu]

- 2. famousscientists.org [famousscientists.org]

- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. Emil Fischer [chemistry.msu.edu]

- 5. Emil Fischer | Science History Institute [sciencehistory.org]

- 6. Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1 - ChemistryViews [chemistryviews.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 12. Japp klingemann reaction | PPTX [slideshare.net]

- 13. Japp-Klingemann_reaction [chemeurope.com]

- 14. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of (2-Chloro-4-fluorophenyl)hydrazine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Unassuming Workhorse of Complex Drug Scaffolds

In the vast armamentarium of medicinal chemistry, certain molecular entities, while not therapeutic agents themselves, serve as indispensable cornerstones for the construction of complex, biologically active molecules. (2-Chloro-4-fluorophenyl)hydrazine is a prime example of such a critical building block. This disubstituted phenylhydrazine is a key player in the synthesis of a variety of heterocyclic compounds, most notably indoles, which are at the heart of numerous pharmaceuticals.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in drug discovery. We will delve into the nuances of its reactivity, particularly in the context of the Fischer indole synthesis, and elucidate the profound influence of its chloro and fluoro substituents on the biological activity of the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile reagent.

Physicochemical Properties and Synthesis of this compound

This compound, with the molecular formula C₆H₆ClFN₂, is an aromatic hydrazine derivative.[1] It is typically a solid at room temperature and is often supplied as its more stable hydrochloride salt, this compound hydrochloride (C₆H₇Cl₂FN₂). The strategic placement of the chloro and fluoro groups on the phenyl ring imparts specific electronic and steric properties that are pivotal to its utility in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClFN₂ | [1] |

| Molecular Weight | 160.58 g/mol | [1] |

| Melting Point | ~150–155°C (predicted for free base) | [1] |

| Melting Point (HCl salt) | Decomposes above 200°C | [1] |

| Appearance | Typically a tan or brown powder | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetic acid | [3] |

Synthesis: The synthesis of this compound typically starts from 2-chloro-4-fluoroaniline. The process involves a diazotization reaction, where the aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt. This is followed by a reduction step to yield the corresponding hydrazine.

The Fischer Indole Synthesis: A Gateway to Bioactive Scaffolds

The most prominent application of this compound in medicinal chemistry is as a precursor in the Fischer indole synthesis. This powerful reaction, discovered by Emil Fischer in 1883, allows for the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[4]

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.[4]

The chloro and fluoro substituents on the phenyl ring of this compound are electron-withdrawing, which can influence the rate and efficiency of the Fischer indole synthesis.[6]

Fischer Indole Synthesis Workflow

Medicinal Chemistry Applications and Structure-Activity Relationships